molecular formula C7H14ClNO2 B6244900 methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers CAS No. 2639463-40-2

methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers

Cat. No. B6244900
CAS RN: 2639463-40-2
M. Wt: 179.6
InChI Key:
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Description

Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound has been studied extensively in the fields of organic synthesis, drug discovery, and biochemistry.

Mechanism of Action

Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers, acts as a reagent in organic synthesis reactions. It can be used to form amides, esters, and other organic compounds. Additionally, it can be used to form peptides, peptidomimetics, and other small molecules.
Biochemical and Physiological Effects
Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers, has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects. However, further research is needed to determine its full range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers, has several advantages for lab experiments. It is relatively inexpensive and can be easily synthesized. Additionally, it can be used as a reagent in a variety of organic synthesis reactions. However, it has some limitations. It is not very stable and is prone to hydrolysis. Additionally, it has limited solubility in some solvents.

Future Directions

Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers, has potential for further research. Future research should focus on its biochemical and physiological effects, as well as its potential for drug discovery. Additionally, further research should be conducted to identify additional synthetic pathways for this compound. Additionally, research should be conducted to determine the best methods for separating the diastereomers of this compound. Finally, research should be conducted to determine the best methods for stabilizing this compound.

Synthesis Methods

Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers, can be synthesized through the reaction of cyclobutyl acetate with 2-aminoethanol. This reaction is typically carried out in anhydrous methanol at a temperature of 40°C. The product of this reaction is a mixture of two diastereomers, which can be separated using chromatography.

Scientific Research Applications

Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers, has been studied extensively in the fields of organic synthesis, drug discovery, and biochemistry. It has been used as a building block for the synthesis of a variety of bioactive compounds, such as peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of drugs and other therapeutic agents. Additionally, it has been used as a reagent in the synthesis of nucleic acids and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-aminocyclobutyl)acetate hydrochloride involves the reaction of 2-aminocyclobutanecarboxylic acid with methyl acetoacetate followed by hydrochloric acid treatment to obtain a mixture of diastereomers.", "Starting Materials": [ "2-aminocyclobutanecarboxylic acid", "methyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminocyclobutanecarboxylic acid is reacted with methyl acetoacetate in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to obtain methyl 2-(2-aminocyclobutyl)acetate.", "Step 2: The resulting product is then treated with hydrochloric acid to obtain a mixture of diastereomers of methyl 2-(2-aminocyclobutyl)acetate hydrochloride.", "Step 3: The mixture of diastereomers can be separated using column chromatography or other suitable methods." ] }

CAS RN

2639463-40-2

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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